

Apigenin 7-O-methylglucuronide solubility in different solvents.

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Compound of Interest

Compound Name: Apigenin 7-O-methylglucuronide

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Apigenin 7-O-methylglucuronide: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin, a widely studied flavone, and its derivatives are of significant interest in pharmaceutical research due to their potential therapeutic properties. A key determinant of a compound's utility in drug development is its solubility, which influences bioavailability and formulation. This technical guide focuses on the solubility of **Apigenin 7-O-methylglucuronide**, a methylated glucuronide derivative of apigenin. Due to the limited direct experimental data on this specific compound, this document leverages available information on the closely related Apigenin 7-O-glucuronide as a surrogate, providing a foundational understanding for researchers. This guide presents a summary of solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Apigenin is a natural flavonoid found in numerous plants and has been investigated for its antioxidant, anti-inflammatory, and anticancer properties. In vivo, apigenin is often metabolized into glucuronide and sulfate conjugates. The methylation of the glucuronide moiety, resulting in



Apigenin 7-O-methylglucuronide, can significantly alter its physicochemical properties, including solubility. Understanding the solubility of this specific metabolite is crucial for assessing its potential as a therapeutic agent.

While specific quantitative solubility data for **Apigenin 7-O-methylglucuronide** in a range of solvents is not readily available in the public domain, data for the parent compound, Apigenin, and its direct glucuronide, Apigenin 7-O-glucuronide, can provide valuable insights. Glucuronidation generally increases the water solubility of flavonoids[1][2].

Solubility Data

Quantitative solubility data for **Apigenin 7-O-methylglucuronide** is scarce. However, data for the structurally similar Apigenin 7-O-glucuronide provides a useful, albeit approximate, reference point. The solubility of the parent compound, apigenin, is also included for comparative purposes.

Table 1: Solubility of Apigenin and Apigenin 7-O-glucuronide in Various Solvents



Compound	Solvent	Temperature (°C)	Solubility
Apigenin	Water	318.2 K (45.05 °C)	3.08×10^{-6} (mole fraction)[3]
Ethanol	318.2 K (45.05 °C)	4.86×10^{-4} (mole fraction)[3]	
Methanol	318.2 K (45.05 °C)	2.96 x 10 ⁻⁴ (mole fraction)[3]	_
1-Butanol	318.2 K (45.05 °C)	9.18 x 10 ⁻⁴ (mole fraction)[3]	_
2-Butanol	318.2 K (45.05 °C)	8.90 x 10 ⁻⁴ (mole fraction)[3]	_
Isopropanol	318.2 K (45.05 °C)	6.29 x 10 ⁻⁴ (mole fraction)[3]	_
Ethyl Acetate	318.2 K (45.05 °C)	4.46×10^{-4} (mole fraction)[3]	
Dimethyl Sulfoxide (DMSO)	318.2 K (45.05 °C)	4.18×10^{-1} (mole fraction)[3]	
Polyethylene Glycol- 400 (PEG-400)	318.2 K (45.05 °C)	4.27×10^{-1} (mole fraction)[3]	
Propylene Glycol (PG)	318.2 K (45.05 °C)	1.50×10^{-2} (mole fraction)[3]	
Ethylene Glycol (EG)	318.2 K (45.05 °C)	8.22×10^{-3} (mole fraction)[3]	
Apigenin 7-O- glucuronide	Dimethyl Sulfoxide (DMSO)	Not Specified	89 mg/mL[4]
Water	Not Specified	Slightly soluble[5][6]	_
Methanol	Not Specified	Soluble[7]	_



Note: The solubility of **Apigenin 7-O-methylglucuronide** is expected to be influenced by the additional methyl group, which may slightly decrease its polarity compared to Apigenin 7-O-glucuronide.

Experimental Protocol: Solubility Determination via Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment

- Apigenin 7-O-methylglucuronide (solid)
- Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4)
- Analytical balance
- Vials with screw caps
- Orbital shaker or incubator with shaking capabilities, with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system
- · Volumetric flasks and pipettes

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid Apigenin 7-O-methylglucuronide to a vial containing a
 known volume of the selected solvent. The excess solid is crucial to ensure that
 equilibrium with the saturated solution is reached.



- Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The
 exact time should be determined experimentally by taking measurements at different time
 points until the concentration in the solution remains constant.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
 - To ensure complete removal of solid particles, centrifuge the samples at a high speed.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Filter the aliquot using a syringe filter to remove any remaining fine particles.
 - Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
- · Quantification:
 - Analyze the diluted samples using a validated HPLC or UPLC-MS/MS method to determine the concentration of Apigenin 7-O-methylglucuronide.
 - Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound.

Analytical Method: UPLC-MS/MS

UPLC-MS/MS is a highly sensitive and selective method for the quantification of flavonoids and their metabolites.

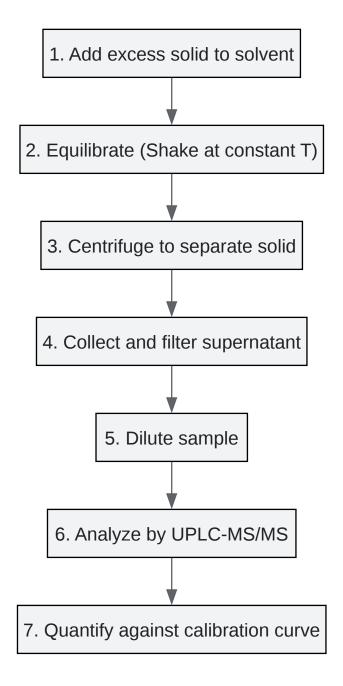


- Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Apigenin 7-O-methylglucuronide need to be determined.

Visualizations Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.





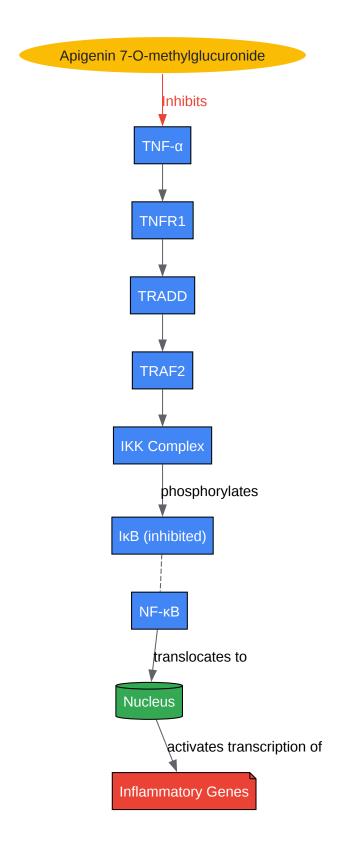
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Shake-Flask Solubility Determination Workflow

Potential Signaling Pathway

While the specific signaling pathways modulated by **Apigenin 7-O-methylglucuronide** are not well-defined, its structural analog, Apigenin 7-O-glucuronide, has been shown to inhibit Tumor Necrosis Factor-alpha (TNF- α)[4]. The following diagram depicts a simplified representation of the TNF- α signaling pathway, a potential target for this class of compounds.





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Simplified TNF-α Signaling Pathway



Conclusion

This technical guide provides an overview of the available information regarding the solubility of **Apigenin 7-O-methylglucuronide**. While direct quantitative data remains elusive, the provided data on related compounds, along with detailed experimental protocols, offers a solid starting point for researchers. The shake-flask method coupled with UPLC-MS/MS analysis is a robust approach for obtaining reliable solubility data. Further investigation into the specific biological targets of **Apigenin 7-O-methylglucuronide** is warranted to fully understand its therapeutic potential.

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